molecular formula C19H18N4O B2616627 1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline CAS No. 845627-93-2

1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline

Cat. No. B2616627
CAS RN: 845627-93-2
M. Wt: 318.38
InChI Key: MFSOIDAQUFRIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline” is a complex organic compound that belongs to the class of quinoxalines . Quinoxalines are nitrogen-containing heterocyclic compounds that have many pharmaceutical and industrial applications . The compound has a quinoxaline core, which is fused with a furan ring and has a cyclohexyl group attached .


Synthesis Analysis

The synthesis of quinoxalines has been intensively studied due to their diverse biological activities . A novel isocyanide-based three-component catalyst-free approach has been described for the synthesis of furan-fused quinoxaline tetracyclic frameworks . This involves the reaction of 6-hydroxybenzo[f]quinoxaline-2,3-dicarbonitrile, an aromatic aldehyde, and an isocyanide under reflux conditions in toluene .


Molecular Structure Analysis

The molecular structure of “1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline” can be deduced from its name. It contains a quinoxaline core, which is a bicyclic compound containing two nitrogen atoms. Attached to this core is a furan ring, which is a five-membered aromatic ring containing four carbon atoms and an oxygen atom. Additionally, a cyclohexyl group, which is a six-membered ring containing only carbon and hydrogen, is attached to the quinoxaline core .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as “1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline”, have been recognized for their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents to combat microbial resistance .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas .

Synthesis of Polysubstituted Furans

“1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline” can be synthesized via multicomponent reactions (MCRs) of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .

Production of Pharmaceutical Medicines

Chiral heterocyclic alcohols are important precursors for the production of pharmaceutical medicines . Furan derivatives can be used in the synthesis of these alcohols .

Synthesis of Natural Products

Furan derivatives can also be used in the synthesis of natural products . For example, (S)-1-(furan-2-yl)propan-1-ol ((S)-2) can be used in the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Urease Inhibitory Activities

Furan chalcones, which can be prepared from furan derivatives, have been tested for their urease inhibitory activities . This suggests that “1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline” could potentially be used in this area of research .

c-Met Kinase Inhibitor Activity

Quinoxaline derivatives have been evaluated for their c-Met kinase inhibitor activity . As “1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline” is a quinoxaline derivative, it could potentially be used in this area of research .

Synthesis of Oxygenated Natural Products

Furans are important intermediates for the synthesis of oxygenated natural products . Therefore, “1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline” could potentially be used in the synthesis of these products .

Future Directions

The future directions for the study of “1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline” and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the diverse biological activities of quinoxalines, these compounds may have potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

3-cyclohexyl-2-(furan-2-yl)imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-2-7-13(8-3-1)23-18(16-11-6-12-24-16)22-17-19(23)21-15-10-5-4-9-14(15)20-17/h4-6,9-13H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSOIDAQUFRIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.